Sulfate de cobalt heptahydraté

Vue d'ensemble

Description

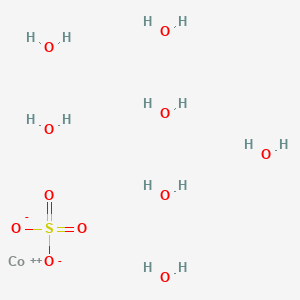

Cobalt sulfate heptahydrate, also known as Cobalt (II) sulfate, is an inorganic compound with the formula CoSO4.7H2O . It is a red solid that is soluble in water and methanol . It is used in the preparation of pigments, as well as in the manufacture of other cobalt salts, which is used in porcelains and glass . It is also used in storage batteries and electroplating baths, sympathetic inks, and as an additive to soils and animal feeds .

Synthesis Analysis

Cobalt sulfate heptahydrate forms by the reaction of metallic cobalt, its oxide, hydroxide, or carbonate with aqueous sulfuric acid . The heptahydrate is only stable at humidity >70% at room temperature, otherwise it converts to the hexahydrate . The hexahydrate converts to the monohydrate and the anhydrous forms at 100 and 250 °C, respectively .Molecular Structure Analysis

The molecular formula of Cobalt sulfate heptahydrate is CoSO4.7H2O . The molar mass is 281.103 g/mol . The structure of Cobalt sulfate heptahydrate is orthorhombic .Chemical Reactions Analysis

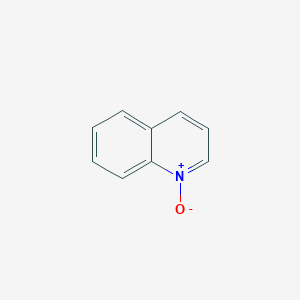

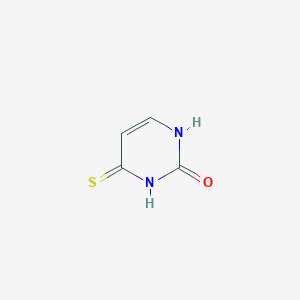

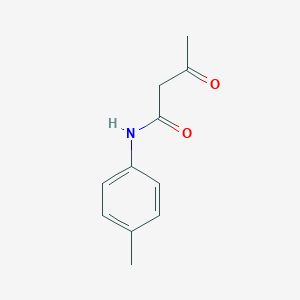

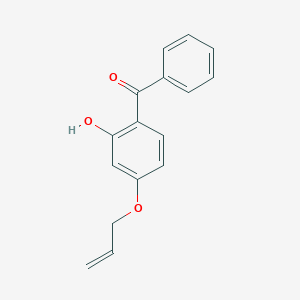

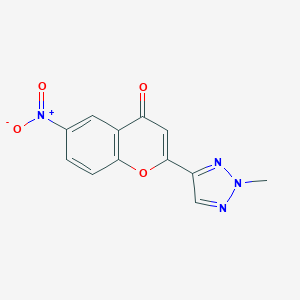

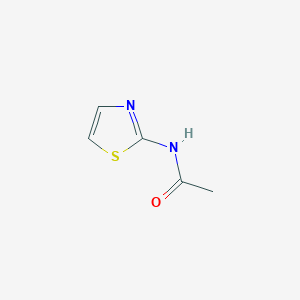

Cobalt (II) sulfate heptahydrate can be used as a catalyst to synthesize benzazoles from alcohols and o-substituted anilines, and β-Acetamido ketones via one-pot multi-component coupling reaction of aromatic aldehydes, acetophenones, and acetyl chlorides .Physical And Chemical Properties Analysis

Cobalt sulfate heptahydrate is a red solid that is soluble in water and methanol . It has a density of 1.948 g/cm3 . It is odorless and has a melting point of 735 °C . The compound is also paramagnetic .Applications De Recherche Scientifique

- Le sulfate de cobalt heptahydraté sert de catalyseur dans la synthèse des benzazoles. Ces composés hétérocycliques sont essentiels en pharmacie, en agrochimie et en science des matériaux. La réaction implique des alcools et des anilines o-substituées, conduisant à la formation de benzazoles .

- Dans une réaction de couplage multicomposants, le sulfate de cobalt heptahydraté facilite la synthèse des β-acétamido cétones. Les aldéhydes aromatiques, les acétophénones et les chlorures d'acétyle réagissent pour produire ces composés précieux. Ces cétones trouvent des applications en chimie médicinale et en synthèse organique .

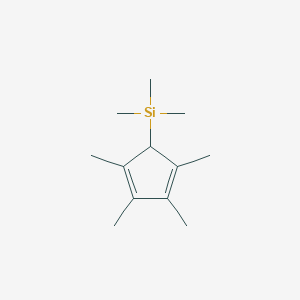

- Les chercheurs utilisent le sulfate de cobalt heptahydraté pour synthétiser des nanoparticules de cobalt-nickel. Ces nanoparticules bimetalliques présentent des propriétés magnétiques, catalytiques et électroniques uniques. Les applications comprennent les capteurs, les catalyseurs et les matériaux magnétiques .

- Des MOF d'arylphosphonate de cobalt peuvent être préparés en utilisant du sulfate de cobalt heptahydraté. Ces matériaux poreux ont des applications dans le stockage des gaz, la séparation et la catalyse. Les chercheurs explorent leur potentiel en administration de médicaments, en détection et en remédiation environnementale .

- Le sulfate de cobalt heptahydraté contribue à la préparation des pigments. Ces pigments sont utilisés dans la céramique, le verre et les peintures. La couleur du composé, allant de l'orange au brun rouge foncé, le rend adapté à diverses applications .

- Les industries utilisent le sulfate de cobalt heptahydraté dans les bains d'électrodéposition pour déposer des revêtements de cobalt sur divers substrats. De plus, il joue un rôle dans les batteries de stockage. Son utilisation assure un stockage et une libération efficaces de l'énergie .

- Les encres sympathiques, qui sont invisibles dans des conditions normales, deviennent visibles lorsqu'elles sont exposées à des réactifs ou à des conditions spécifiques. Le sulfate de cobalt heptahydraté peut faire partie de ces formulations d'encre, utiles pour l'impression de sécurité et les mesures anti-contrefaçon .

- Le cobalt est un oligo-élément essentiel pour les animaux. Le sulfate de cobalt heptahydraté sert de complément alimentaire dans les aliments pour animaux afin de prévenir la carence en cobalt. Il améliore également la fertilité du sol en favorisant la fixation de l'azote dans les plantes légumineuses .

Catalyseur pour la synthèse des benzazoles

Synthèse monotope des β-acétamido cétones

Fabrication de nanoparticules de cobalt-nickel

Structures métallo-organiques (MOF)

Préparation des pigments

Bains d'électrodéposition et batteries de stockage

Encres sympathiques et applications de sécurité

Additif pour le sol et l'alimentation animale

En résumé, le sulfate de cobalt heptahydraté trouve des applications diverses dans la catalyse, la science des matériaux, les pigments, l'électrodéposition et même la nutrition animale. Sa polyvalence en fait un composé précieux dans la recherche scientifique et les processus industriels

Mécanisme D'action

Target of Action

Cobalt sulfate heptahydrate primarily targets biochemical processes that involve cobalt ions . It is often used as a catalyst in the synthesis of various organic compounds .

Mode of Action

Cobalt sulfate heptahydrate, when dissolved in water, dissociates into cobalt ions and sulfate ions . The cobalt ions can then interact with other molecules in the system. For instance, it can catalyze the formation of benzazoles from alcohols and o-substituted anilines, and β-acetamido ketones via a one-pot multi-component coupling reaction of aromatic aldehydes, acetophenones, and acetyl chlorides .

Biochemical Pathways

It is known that cobalt ions can replace other metal ions in certain enzymes and proteins, potentially altering their function .

Pharmacokinetics

It is known that the compound is soluble in water, which suggests that it could be absorbed into the body if ingested or inhaled . The compound’s solubility also suggests that it could be distributed throughout the body via the bloodstream .

Result of Action

The molecular and cellular effects of cobalt sulfate heptahydrate’s action depend on the specific context in which it is used. In a biochemical context, the compound can catalyze the formation of various organic compounds . It should be noted that cobalt sulfate heptahydrate is considered harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Action Environment

The action of cobalt sulfate heptahydrate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be influenced by the presence of water or other polar solvents . Additionally, the compound’s stability can be affected by humidity, as the heptahydrate form is only stable at humidity >70% at room temperature .

Safety and Hazards

Cobalt sulfate heptahydrate is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

While specific future directions for Cobalt sulfate heptahydrate are not mentioned in the search results, it is worth noting that cobalt compounds, in general, are being studied for their potential impacts on global warming . Additionally, cobalt sulfate heptahydrate is used in various industries, and its use may expand as new applications are discovered.

Analyse Biochimique

Biochemical Properties

Cobalt sulfate heptahydrate plays a significant role in biochemical reactions, particularly those involving enzymes and proteins. It acts as a cofactor for certain enzymes, enhancing their catalytic activity. For example, cobalt ions from cobalt sulfate heptahydrate can replace magnesium ions in some enzymes, altering their activity. This compound interacts with biomolecules such as metalloproteins, where cobalt ions can bind to the active sites, influencing the protein’s function. Additionally, cobalt sulfate heptahydrate can induce the production of reactive oxygen species (ROS), which can affect various biochemical pathways .

Cellular Effects

Cobalt sulfate heptahydrate has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to cobalt sulfate heptahydrate can lead to oxidative stress in cells, resulting in the activation of signaling pathways such as the MAPK and PI3K/AKT pathways. These pathways are involved in cell proliferation, survival, and apoptosis. Moreover, cobalt sulfate heptahydrate can alter gene expression by stabilizing hypoxia-inducible factor (HIF), leading to changes in the expression of genes involved in oxygen homeostasis .

Molecular Mechanism

The molecular mechanism of action of cobalt sulfate heptahydrate involves its interaction with biomolecules at the molecular level. Cobalt ions from the compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, cobalt ions can inhibit the activity of certain metalloenzymes by displacing essential metal cofactors. Additionally, cobalt sulfate heptahydrate can induce the production of ROS, leading to oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can result in the activation of signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt sulfate heptahydrate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Cobalt sulfate heptahydrate is stable under standard laboratory conditions, but its effects on cells can vary depending on the duration of exposure. Long-term exposure to cobalt sulfate heptahydrate can lead to chronic oxidative stress, resulting in sustained activation of signaling pathways and persistent changes in gene expression. In vitro and in vivo studies have shown that prolonged exposure to cobalt sulfate heptahydrate can cause cumulative cellular damage .

Dosage Effects in Animal Models

The effects of cobalt sulfate heptahydrate vary with different dosages in animal models. At low doses, the compound can act as a micronutrient, supporting normal cellular functions. At higher doses, cobalt sulfate heptahydrate can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage. Studies in animal models have shown that high doses of cobalt sulfate heptahydrate can cause toxic effects, including damage to the liver, kidneys, and lungs. Threshold effects have been observed, where the severity of the effects increases with the dosage .

Metabolic Pathways

Cobalt sulfate heptahydrate is involved in various metabolic pathways, particularly those related to oxygen sensing and erythropoiesis. Cobalt ions from the compound can mimic hypoxia by stabilizing HIF, leading to the activation of genes involved in erythropoiesis and angiogenesis. Additionally, cobalt sulfate heptahydrate can influence metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production. The compound can also affect metabolite levels by inducing oxidative stress, which can disrupt normal metabolic processes .

Transport and Distribution

Within cells and tissues, cobalt sulfate heptahydrate is transported and distributed through various mechanisms. Cobalt ions can be taken up by cells via specific transporters and binding proteins. Once inside the cell, cobalt ions can bind to intracellular proteins and be transported to different cellular compartments. The distribution of cobalt sulfate heptahydrate within tissues can vary, with higher accumulation observed in organs such as the liver, kidneys, and lungs. The localization and accumulation of cobalt ions can influence their biological activity and toxicity .

Subcellular Localization

The subcellular localization of cobalt sulfate heptahydrate can affect its activity and function. Cobalt ions can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, cobalt ions can localize to the mitochondria, where they can influence cellular respiration and energy production. Additionally, cobalt ions can accumulate in the nucleus, where they can interact with DNA and affect gene expression. The subcellular localization of cobalt sulfate heptahydrate can determine its specific effects on cellular processes .

Propriétés

IUPAC Name |

cobalt(2+);sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYVLGVRTYSQHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoSO4.7H2O, CoSO4 . 7H2O, CoH14O11S | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-43-3 (Parent) | |

| Record name | Cobaltous sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020340 | |

| Record name | Cobalt sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt sulfate heptahydrate appears as pink to red monoclinic prismatic crystals or red granular solid. Odorless. Becomes anhydrous at 788 °F. (NTP, 1992), PINK-TO-RED CRYSTALS. | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1355 °F at 760 mmHg (decomposes) (NTP, 1992), 420 °C | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 3 °C: 60.4 | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.95 g/cm³ | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

10026-24-1 | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8N698ZE0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206.2 °F (NTP, 1992), 96.8 °C | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

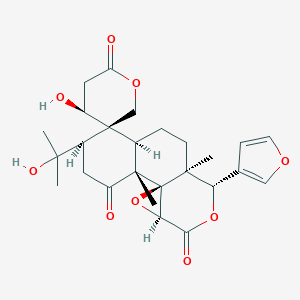

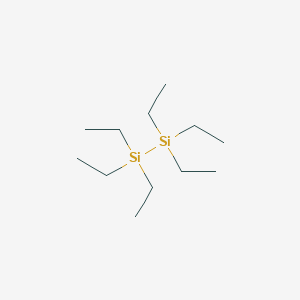

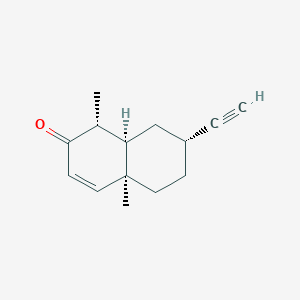

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)